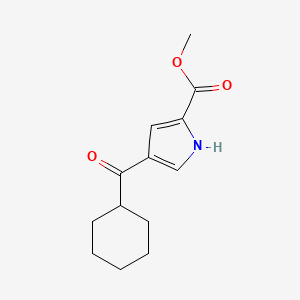
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. It is composed of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a cyclohexanecarbonyl group (a cyclohexane ring attached to a carbonyl group), and a methyl ester group (a carboxylate group with a methyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the cyclohexanecarbonyl group, and the methyl ester group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Chemical Reactions Analysis
As an organic compound, “methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate” would be expected to undergo various chemical reactions typical of its constituent functional groups. These might include electrophilic aromatic substitution on the pyrrole ring, reactions at the carbonyl group of the cyclohexanecarbonyl group, and hydrolysis of the methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring might contribute to its stability and reactivity. The cyclohexanecarbonyl group could influence its polarity and solubility, and the methyl ester group might affect its reactivity and potential for hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One-pot Synthesis : Methyl 4-aminopyrrole-2-carboxylates, structurally similar to methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate, have been synthesized through a one-pot relay catalytic cascade reaction. This method involves the use of a FeCl2/Et3N binary catalytic system and is notable for introducing substituents at the pyrrole nitrogen via a nucleophilic reaction, leading to various pyrrole derivatives (Galenko et al., 2015).
Reaction with N-Substituted Amines : Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, similar to the target compound, react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones. This results in the formation of complex heterocyclic structures, demonstrating the reactivity of these compounds in organic synthesis (Bannikova et al., 2004).
Catalytic Properties and Synthesis Approaches
Four-Component Reaction : Methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate is involved in multi-component reactions, such as the reaction with cyclohexyl isocyanide, acetylenic esters, and carboxylic acids. This demonstrates its utility in complex organic syntheses, leading to diverse chemical products (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Isoxazole Strategy in Synthesis : An innovative synthesis route for α-aminopyrrole derivatives involves transforming methyl 5-aminopyrrole-3-carboxylates, similar to the target compound, from 4-methyleneisoxazol-3-ones. This showcases the adaptability of these compounds in synthetic organic chemistry (Galenko et al., 2019).
Potential Applications in Medicinal Chemistry
Building Blocks in Medicinal Chemistry : Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, structurally similar to the target compound, have been synthesized as potential building blocks in medicinal chemistry. This highlights their utility in developing nitrogen heterocycles with therapeutic potential (Rochais et al., 2004).
Antimicrobial Agent Synthesis : Derivatives of methyl 1H-pyrrole-3-carboxylate, closely related to the target compound, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential application of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h7-9,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVMRKPTWIDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




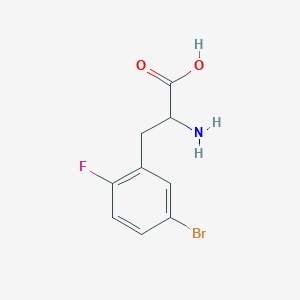



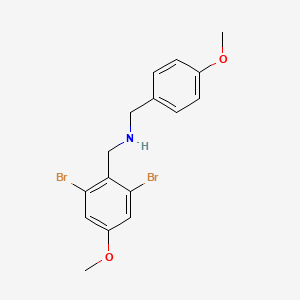
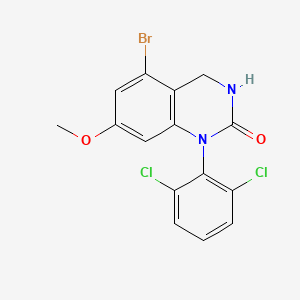
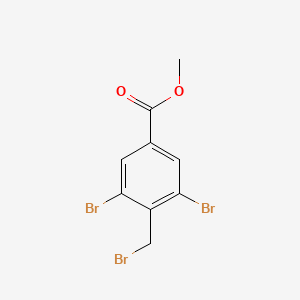
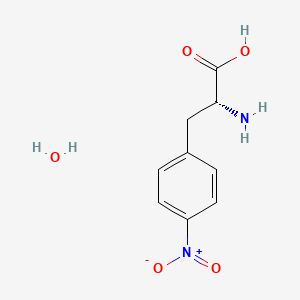

![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)

![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)
